
Morpholinyl doxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinodoxorubicin is a semisynthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin. As an antineoplastic agent, morpholinodoxorubicin is more potent than doxorubicin. Similar to doxorubicin, morpholinodoxorubicin intercalates into DNA and causes single- and double-strand breaks in DNA via inhibition of topoisomerase I and II. Unlike doxorubicin, this agent is metabolized in vivo to a DNA-alkylating derivative that forms DNA interstrand cross-links, thereby potentiating its doxorubicin-like cytotoxicity. (NCI04)
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated that morpholinyl doxorubicin exhibits significant antitumor activity across various cancer types:
- Potency : this compound is reported to be 80-150 times more potent than doxorubicin in vivo, particularly against multidrug-resistant tumors .
- Resistance : Studies show that it retains efficacy against tumor cell lines resistant to conventional chemotherapy agents .
Pharmacokinetics and Toxicity
Clinical trials have evaluated the pharmacokinetics and safety profile of this compound:
- Administration : MMRDX has been administered intravenously at doses ranging from 1 mg/m² to 1.5 mg/m² every four weeks .
- Toxicity Profile : Common side effects include hematological toxicities such as thrombocytopenia and neutropenia, but notably, cardiotoxicity was not observed at therapeutic doses .
Phase II Clinical Trials
A phase II study on methoxythis compound involved 48 patients with various solid tumors resistant to standard treatments. The study reported a median overall survival improvement and manageable toxicity levels .
Study Parameters | Results |
---|---|
Number of Patients | 48 |
Common Toxicities | Thrombocytopenia (12%), Neutropenia (27%) |
Response Rate | Partial response in 1 out of 17 NSCLC patients |
Pharmacokinetic Findings | AUC0-infinity: 20.4 ± 6.2 µg h L⁻¹ |
Veterinary Applications
This compound has also been evaluated in veterinary medicine for treating spontaneous malignancies in dogs:
- A study involving 48 dogs showed a partial or complete remission rate of 32%, with minimal adverse effects noted .
Comparative Analysis with Doxorubicin
The following table summarizes the key differences between this compound and traditional doxorubicin:
Feature | This compound | Doxorubicin |
---|---|---|
Potency | 80-150 times more potent | Standard potency |
Cardiotoxicity | Minimal | High |
Efficacy against resistant tumors | High | Low |
Administration route | IV infusion | IV infusion |
Analyse Chemischer Reaktionen
Metabolism of Doxorubicin
-
Doxorubicin's major metabolic pathway is two-electron reduction, where it is reduced to doxorubicinol by enzymes such as alcohol dehydrogenase [NADP(+)], carbonyl reductase NADPH 1, carbonyl reductase NADPH 3, and aldo-keto reductase family 1 member C3 .
-
One-electron reduction, facilitated by oxidoreductases, both cytosolic and mitochondrial, forms a doxorubicin-semiquinone radical . These enzymes include mitochondrial and cytosolic NADPH dehydrogenases, xanthine oxidase, and nitric oxide synthases .
-
The semiquinone metabolite can be re-oxidized to doxorubicin, leading to the formation of reactive oxygen species (ROS) and hydrogen peroxide . The ROS generated through this pathway significantly contribute to doxorubicin-related adverse effects, particularly cardiotoxicity .
Interactions with DNA
-
Morpholinyl anthracyclines interact with DNA, with the bulky morpholinyl moiety significantly affecting the interactions in the minor groove .
-
The absence of a positive charge on the amino sugar influences the hydration pattern on both grooves .
-
One study showed that doxorubicin and epirubicin share higher DNA binding affinity at lower concentrations compared to morpholino-doxorubicin .
Examples of Morpholinyl Doxorubicin Derivatives
Eigenschaften
CAS-Nummer |
80790-68-7 |
---|---|
Molekularformel |
C31H35NO12 |
Molekulargewicht |
613.6 g/mol |
IUPAC-Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H35NO12/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |
InChI-Schlüssel |
SXCIMUIAZXOVIR-PUCKCBAPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |
Synonyme |
3'-deamino-3'-(4-morpholinyl)adriamycin 3'-deamono-3'-(4''-morpholinyl)doxorubicin morpholinodoxorubicin morpholinyldoxorubicin NSC 354646 NSC-354646 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.